![molecular formula C9H17NO3 B2368855 tert-Butyl ethyl(2-oxoethyl)carbamate CAS No. 315718-06-0](/img/structure/B2368855.png)
tert-Butyl ethyl(2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl ethyl(2-oxoethyl)carbamate”, also known as “N-Boc-2-aminoacetaldehyde”, is an organic building block . It has a linear formula of HCOCH2NHCO2C(CH3)3 and a molecular weight of 159.18 . It is used in various scientific research applications.
Synthesis Analysis
This compound reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . It is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .
Molecular Structure Analysis
The molecular structure of “tert-Butyl ethyl(2-oxoethyl)carbamate” is represented by the InChI code: 1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3 .
Chemical Reactions Analysis
“tert-Butyl ethyl(2-oxoethyl)carbamate” has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 with potential use in osteoarthritis therapy .
Physical And Chemical Properties Analysis
The compound has a predicted density of 1.035±0.06 g/cm3, a predicted boiling point of 237.2±23.0 °C, and a refractive index of n20/D 1.455 (lit.) . It is stored in a freezer under -20°C .
Scientific Research Applications
Organic Building Block
“tert-Butyl ethyl(2-oxoethyl)carbamate”, also known as N-Boc-2-aminoacetaldehyde, is an organic building block . It is used in various chemical reactions and syntheses .
Synthesis of γ-Aminobutyric Acid (GABA)-Derived α-Keto Amide/Ester Units
This compound reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .
α-Methylenation of Amino Aldehyde
It is used in α-Methylenation of this amino aldehyde, which proceeds in a quick and efficient manner using a recently reported protocol involving formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala .
Synthesis of Pyrrolidines
This compound is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .
Starting Reagent in the Total Synthesis of (+)-Negamycin
It may be employed as a starting reagent in the total synthesis of (+)-negamycin .
Synthesis of (E)-Ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate
This compound is used in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate .
Synthesis of 2,2′-Bipyridine
It is used in the synthesis of 2,2′-bipyridine .
Drug Discovery and Chemical Biology
“tert-Butyl ethyl(2-oxoethyl)carbamate” has been used in various scientific research applications, including drug discovery, chemical biology, and organic synthesis. In drug discovery, it has been used as a building block for the synthesis of various bioactive compounds.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers
The relevant papers retrieved do not provide additional information on “tert-Butyl ethyl(2-oxoethyl)carbamate” beyond what has been covered in the above sections .
Mechanism of Action
Target of Action
Tert-Butyl Ethyl(2-oxoethyl)carbamate is a complex organic compound
Mode of Action
It’s important to note that the interaction of a compound with its targets can result in various changes, including the activation or inhibition of certain biochemical processes .
Biochemical Pathways
It has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 . These enzymes play a crucial role in the degradation of aggrecan, a major component of cartilage, suggesting a potential use in osteoarthritis therapy .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As mentioned earlier, it has been used in the synthesis of hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, suggesting a potential role in osteoarthritis therapy .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a compound .
properties
IUPAC Name |
tert-butyl N-ethyl-N-(2-oxoethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPPSSYQZOOVBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ethyl(2-oxoethyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.